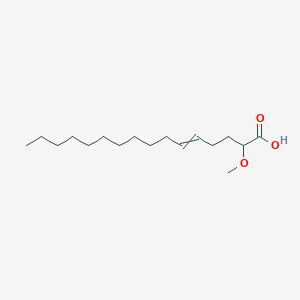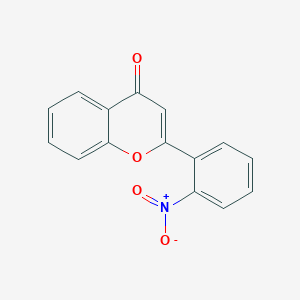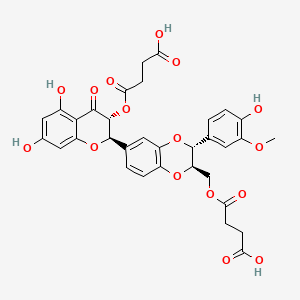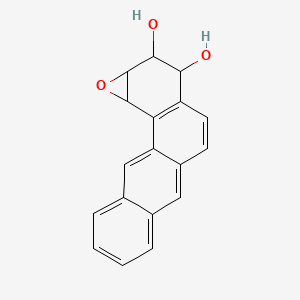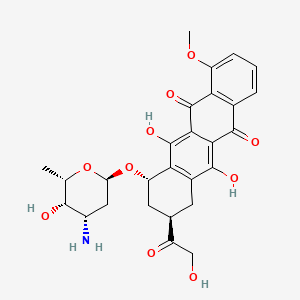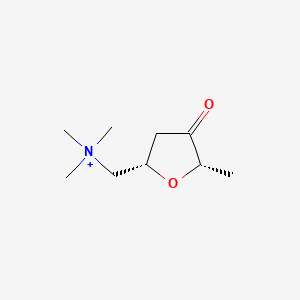![molecular formula C28H32N4O3 B1207953 7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)
7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one is a N-arylpiperazine.
Scientific Research Applications
Pharmacological Activity
- Adrenoceptor Antagonism : A quinazoline derivative, DC−015, showed potential as a potent and selective α1-adrenoceptor antagonist, indicating its relevance in cardiovascular research (Yen et al., 1996).
Antitumor and Antiviral Properties
- Antitumor Activity : Some quinazoline derivatives exhibited broad-spectrum antitumor activity, especially against leukemia cell lines (El-Sherbeny et al., 2003).
- Antiviral Potency : Specific quinazoline compounds demonstrated moderate anti-HIV-1 potency (El-Sherbeny et al., 2003).
Hypotensive Activity
- Antihypertensive Effects : Certain quinazolinone derivatives were effective as α1-adrenoceptor antagonists with significant hypotensive activity in animal models (Abou-Seri et al., 2011).
Antimicrobial Properties
- Broad-Spectrum Antibacterial and Antifungal : Quinazolinone derivatives showed broad-spectrum antibacterial and antifungal activities, effective against a variety of pathogenic microbes (Ram et al., 2016).
Serotonin Receptor Affinity
- 5-HT Receptor Binding : Some quinazoline and pyrimidine derivatives exhibited affinity for 5-HT7 and 5-HT1A receptors, suggesting potential in neuropharmacological research (Intagliata et al., 2017).
Anti-Inflammatory and Analgesic Activities
- Pain and Inflammation Management : Quinazolinone-based compounds demonstrated anti-inflammatory and analgesic properties, potentially useful in pain management (Rajanarendar et al., 2012).
properties
Product Name |
7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one |
|---|---|
Molecular Formula |
C28H32N4O3 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(3,4-dimethoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H32N4O3/c1-19-27-23(15-22(16-24(27)33)21-9-10-25(34-2)26(17-21)35-3)30-28(29-19)32-13-11-31(12-14-32)18-20-7-5-4-6-8-20/h4-10,17,22H,11-16,18H2,1-3H3 |
InChI Key |
UARHQZKJXRGULB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-1,3-dimethyl-6-thiophen-2-yl-8-cyclohepta[c]furanone](/img/structure/B1207873.png)
![2-[(2-Methoxy-1-oxoethyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1207874.png)
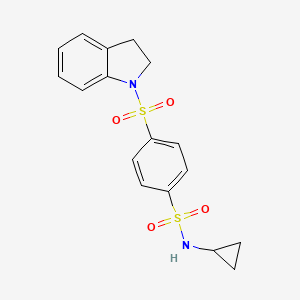
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide](/img/structure/B1207877.png)
![2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B1207878.png)
